D-Homocitrulline

Descripción general

Descripción

D-Homocitrulline is an amino acid that is structurally similar to citrulline but contains an additional methylene groupThis process involves the reaction of lysine with cyanate, which can be derived from urea or thiocyanate via the enzyme myeloperoxidase . This compound is often found in higher concentrations in individuals with urea cycle disorders and can be detected in biological fluids such as urine and blood .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Homocitrulline can be synthesized from L-lysine monohydrochloride. The process involves treating L-lysine with copper salts under alkaline conditions to protect the α-amino group, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed using sulfides or organic acids to release this compound . This method is environmentally friendly and suitable for industrial production.

Industrial Production Methods: The industrial production of this compound typically involves chemical synthesis due to its efficiency and scalability. The process includes the hydrolysis of L-arginine under alkaline conditions, followed by the removal of by-products such as ornithine and urea. The use of copper salts and sulfides ensures the protection and deprotection of amino groups, resulting in high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: D-Homocitrulline undergoes various chemical reactions, including:

Carbamoylation: The formation of this compound from lysine residues through the reaction with cyanate.

Hydrolysis: The breakdown of this compound into its constituent amino acids under acidic or basic conditions.

Common Reagents and Conditions:

Cyanate: Used in the carbamoylation process to convert lysine to this compound.

Copper Salts and Sulfides: Used in the synthetic preparation to protect and deprotect amino groups.

Major Products:

Carbamoylated Proteins: Proteins modified with this compound residues.

Lysine Derivatives: Formed through the hydrolysis of this compound.

Aplicaciones Científicas De Investigación

Chemistry

D-Homocitrulline serves as a crucial marker for studying protein modifications. It is primarily used to investigate carbamoylation , a post-translational modification that can affect protein function and stability. This compound is instrumental in understanding the biochemical pathways involved in protein synthesis and degradation.

- Key Applications:

- Marker for protein carbamoylation.

- Study of post-translational modifications in various proteins.

Biology

In biological research, this compound is explored for its role in metabolic pathways, particularly in relation to urea cycle disorders . Its presence in biological fluids makes it a valuable biomarker for studying these disorders.

- Key Findings:

- Elevated levels of this compound have been associated with certain metabolic disorders.

- It is investigated for its immunogenic properties and potential roles in immune responses.

Medicine

This compound is being studied as a potential biomarker for chronic kidney disease and other metabolic disorders. Its measurement can provide insights into disease progression and response to treatment.

- Research Highlights:

- Studies indicate that this compound levels correlate with kidney function and metabolic health.

- Its role in cancer immunotherapy is being actively researched, particularly regarding its ability to enhance T-cell responses against tumors.

Industry

In industrial applications, this compound is utilized in the synthesis of polypeptides and other amino acid derivatives. Its unique properties make it suitable for various biochemical applications.

- Industrial Uses:

- Synthesis of peptide-based drugs.

- Development of nutritional supplements aimed at enhancing athletic performance.

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound through its immunogenic properties. For instance, a study involving murine models demonstrated that vaccination with homocitrullinated peptides led to significant tumor regression. The mechanism involved enhanced recognition of homocitrullinated proteins by T-cells, particularly CD4-positive T-cells.

- Study Overview:

Rheumatoid Arthritis Research

In another significant study focused on rheumatoid arthritis (RA), researchers analyzed the presence of protein-bound citrulline and homocitrulline in joint tissues. The findings suggested that while citrulline levels varied significantly between erosive and non-erosive tissues, homocitrulline levels remained relatively constant .

- Key Results:

- Higher levels of citrulline were associated with more aggressive disease manifestations.

- Understanding these modifications may provide insights into RA pathogenesis and potential therapeutic targets.

Conclusion and Future Directions

The applications of this compound span multiple scientific disciplines, from fundamental chemistry to clinical medicine. Its role as a biomarker in metabolic disorders and cancer therapy underscores its potential for future research. Continued exploration into the mechanisms by which this compound influences immune responses may lead to innovative therapeutic strategies, including vaccine development targeting homocitrullinated proteins.

Data Table: Summary of Applications

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Chemistry | Marker for carbamoylation | Insights into protein modifications |

| Biology | Role in urea cycle disorders | Biomarker for metabolic diseases |

| Medicine | Potential biomarker for chronic kidney disease | Improved disease management strategies |

| Industry | Used in peptide synthesis | Development of new therapeutic agents |

Mecanismo De Acción

D-Homocitrulline exerts its effects through the process of carbamoylation, where cyanate reacts with lysine residues in proteins. This modification alters the protein’s structure and function, potentially leading to metabolic dysfunctions. The enzyme myeloperoxidase plays a crucial role in this process by converting thiocyanate to cyanate . The presence of this compound in proteins can also elicit immune responses, as seen in conditions like rheumatoid arthritis .

Comparación Con Compuestos Similares

Citrulline: An amino acid involved in the urea cycle and nitric oxide production.

Lysine: A precursor to D-Homocitrulline through the process of carbamoylation.

This compound’s unique formation and role in protein modification make it a valuable compound for scientific research and industrial applications.

Actividad Biológica

D-Homocitrulline, a derivative of the amino acid citrulline, has garnered attention in recent years due to its significant biological activities, particularly in the context of immune responses and potential therapeutic applications in cancer. This article explores the biological activity of this compound, focusing on its immunogenic properties, mechanisms of action, and implications for cancer therapy.

Overview of this compound

This compound is formed through the post-translational modification of proteins, specifically through the carbamylation process where cyanate reacts with lysine residues. This modification leads to the formation of homocitrulline residues, which can alter protein structure and function, thereby influencing immune recognition and response.

CD4 and CD8 T-cell Responses

Recent studies have demonstrated that this compound can elicit robust immune responses. For instance, vaccination with homocitrullinated peptides has been shown to stimulate strong CD4 T-cell responses and induce significant antitumor effects in various murine models. The presence of homocitrullinated peptides enhances T-cell activation, leading to effective tumor recognition and destruction.

- Case Study : A study involving HLA transgenic mice showed that immunization with homocitrullinated aldolase peptides resulted in high avidity CD8 T-cell responses that effectively targeted tumor cells expressing these modified peptides. The study reported a 90% survival rate in mice treated with these vaccines, indicating a potent antitumor response driven by this compound-specific T-cells .

The immunogenicity of this compound is attributed to its ability to be presented by major histocompatibility complex (MHC) molecules. Homocitrullinated peptides demonstrate enhanced binding affinities to MHC class I and II, facilitating the activation of both CD4 and CD8 T-cells. This dual activation is crucial for effective immune surveillance and tumor eradication.

- Table 1: Binding Affinity of Homocitrullinated Peptides

| Peptide Source | MHC Class | Binding Affinity |

|---|---|---|

| Aldolase | MHC-I | High |

| Cytokeratin | MHC-II | Moderate |

| Vimentin | MHC-II | High |

Antitumor Effects

The antitumor potential of this compound has been extensively studied in preclinical models. The modification of tumor-associated antigens with homocitrulline enhances their immunogenicity, allowing for targeted immune responses against cancer cells.

- Research Findings : In a study using a murine B16 melanoma model, vaccination with homocitrullinated peptides led to significant tumor regression. The mechanism involved direct recognition of homocitrullinated proteins by T-cells, which was further enhanced by the presence of myeloid-derived suppressor cells (MDSCs) that typically inhibit immune responses .

Implications for Future Research

The findings surrounding this compound suggest several avenues for future research:

- Universal Vaccine Development : The ability to generate homocitrulline-specific immune responses across different HLA types indicates potential for developing universal cancer vaccines.

- Autoimmunity Research : Understanding how this compound interacts with immune pathways may provide insights into autoimmune diseases where similar modifications occur.

- Therapeutic Strategies : Combining this compound-based vaccines with other immunotherapies could enhance overall treatment efficacy.

Propiedades

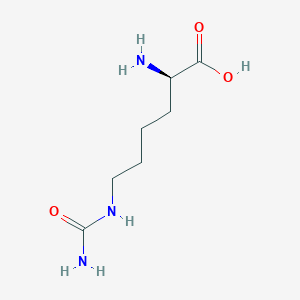

IUPAC Name |

(2R)-2-amino-6-(carbamoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSAGMEBXLVJJ-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)N)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426461 | |

| Record name | D-HOMOCITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121080-96-4 | |

| Record name | N6-(Aminocarbonyl)-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121080-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocitrulline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121080964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-HOMOCITRULLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCITRULLINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/837O9SMA7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.